Nerispirdine

Vue d'ensemble

Description

La néripirdine est un composé de petite taille connu pour son rôle d’activateur de la libération d’acétylcholine et de bloqueur de canaux dépendant de l’utilisation du potassium/sodium. Elle a été étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la sclérose en plaques et d’autres troubles neurologiques .

Méthodes De Préparation

Les voies de synthèse de la néripirdine impliquent plusieurs étapes, notamment la préparation d’intermédiaires et les réactions de couplage finales. Une méthode courante implique la réaction de la 3-fluoro-4-pyridine avec le 3-méthylindole pour former le produit souhaité. Les conditions réactionnelles comprennent généralement l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction de couplage .

Les méthodes de production industrielle de la néripirdine ne sont pas largement documentées, mais elles impliquent probablement la mise à l’échelle des procédures de synthèse en laboratoire tout en garantissant la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

La néripirdine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution peuvent se produire au niveau des parties indole ou pyridine, souvent en utilisant des agents halogénants ou des nucléophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Elle sert de composé modèle pour étudier le comportement des dérivés de l’indole et leurs interactions avec d’autres molécules.

Biologie : La capacité de la néripirdine à améliorer la libération d’acétylcholine en fait un outil précieux pour étudier la neurotransmission et la fonction synaptique.

Médecine : Des essais cliniques ont exploré son utilisation dans le traitement de la sclérose en plaques, de la névrite et des affections du nerf optique. .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the behavior of indole derivatives and their interactions with other molecules.

Biology: Nerispirdine’s ability to enhance acetylcholine release makes it a valuable tool for studying neurotransmission and synaptic function.

Medicine: Clinical trials have explored its use in treating multiple sclerosis, neuritis, and optic nerve disorders. .

Mécanisme D'action

La néripirdine exerce ses effets en inhibant les canaux potassiques axonaux et en augmentant la libération d’acétylcholine. Ce mécanisme implique le blocage des canaux potassiques et sodiques de manière dépendante de l’utilisation, ce qui contribue à améliorer la conduction neuronale et à réduire les symptômes des troubles neurologiques. Les cibles moléculaires comprennent les canaux sodiques et potassiques voltage-dépendants, qui sont essentiels pour maintenir l’excitabilité neuronale et la transmission du signal .

Comparaison Avec Des Composés Similaires

La néripirdine appartient à la classe des composés organiques connus sous le nom de 3-méthylindoles. Parmi les composés similaires, citons :

4-aminopyridine : Un autre bloqueur des canaux potassiques utilisé dans le traitement de la sclérose en plaques, mais avec un risque plus élevé d’activité proconvulsivante.

Fampridine : Un dérivé de la 4-aminopyridine, également utilisé pour améliorer la marche chez les patients atteints de sclérose en plaques.

Tétraéthylammonium : Un bloqueur des canaux potassiques avec des applications plus larges dans la recherche neurophysiologique.

La néripirdine est unique par sa double action d’activateur de la libération d’acétylcholine et de bloqueur des canaux potassiques/sodiques, ce qui contribue à ses avantages thérapeutiques potentiels avec un risque plus faible d’effets indésirables par rapport aux composés similaires .

Activité Biologique

Nerispirdine, a compound belonging to the class of piperidinyl thiosemicarbazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

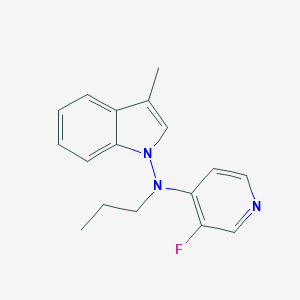

Chemical Structure and Properties

This compound is characterized by its piperidine core and thiosemicarbazone functional group. The molecular structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have explored the impact of deuteration on these properties, indicating that substituting hydrogen with deuterium can enhance metabolic stability and alter clearance rates .

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains with minimum inhibitory concentration (MIC) values in the low µg/mL range .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways. For instance, it has been observed to activate intrinsic apoptotic pathways in neuroblastoma and colon cancer cell lines by modulating key proteins involved in apoptosis, such as Bcl-2 and Bax .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that this compound mitigated cell damage induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

1. Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited potent activity against Gram-positive bacteria with MIC values ranging from 0.06 to 0.25 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

2. Anticancer Activity

In a controlled study, this compound was tested on neuroblastoma cells where it induced apoptosis through the activation of caspases-3 and -9. The study highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation and promote programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 5.5 |

| Colon Cancer | 4.2 |

3. Neuroprotective Studies

In another investigation focusing on oxidative stress mitigation, this compound was applied to SH-SY5Y cells subjected to oxidative damage. The results showed significant protection against cell death at concentrations as low as 1 µM.

Propriétés

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDHTARYCBHHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119229-64-0 (mono-HCl) | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20152353 | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-65-1 | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerispirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.